SCH 211803

Muscarinic M2 antagonist Radioligand binding CHO-K1 cells

Procure SCH 211803, a highly selective M2 muscarinic antagonist (Ki = 0.89 nM) from the anthranilamide class. This compound was advanced to Phase I trials for Alzheimer's due to its unique mechanism of enhancing cholinergic transmission by blocking presynaptic M2 autoreceptors. Unlike generic M2 antagonists, it offers validated in vivo efficacy in cognitive models (0.1 mg/kg oral dose) and a favorable PK profile (AUC0-6h = 7800 h·ng/mL) for CNS applications.

Molecular Formula C31H36ClN3O3S
Molecular Weight 566.2 g/mol
CAS No. 331765-50-5
Cat. No. B3062599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSCH 211803
CAS331765-50-5
Molecular FormulaC31H36ClN3O3S
Molecular Weight566.2 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)C(=O)N2CCC(CC2)N3CCC(CC3)CC4=CC=C(C=C4)S(=O)(=O)C5=CC(=CC=C5)Cl)N
InChIInChI=1S/C31H36ClN3O3S/c1-22-4-2-7-29(30(22)33)31(36)35-18-14-26(15-19-35)34-16-12-24(13-17-34)20-23-8-10-27(11-9-23)39(37,38)28-6-3-5-25(32)21-28/h2-11,21,24,26H,12-20,33H2,1H3
InChIKeyVMJKUCKTXMESQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SCH 211803 (CAS 331765-50-5): A Selective M2 Muscarinic Receptor Antagonist for Neurological and Cardiovascular Research


(2-Amino-3-methylphenyl)-[4-[4-[[4-(3-chlorophenyl)sulfonylphenyl]methyl]piperidin-1-yl]piperidin-1-yl]methanone, designated as SCH 211803, is a synthetic small molecule belonging to the anthranilamide class of muscarinic acetylcholine receptor antagonists [1]. It functions as a potent and selective antagonist of the M2 muscarinic receptor subtype (CHRM2) [2]. This compound was advanced to Phase I clinical trials by Schering-Plough (now Merck & Co.) as a potential therapeutic candidate for Alzheimer's disease, leveraging its unique mechanism of enhancing central cholinergic transmission by blocking presynaptic M2 autoreceptors [3]. Its molecular formula is C31H36ClN3O3S, with a molecular weight of 566.2 g/mol and a topological polar surface area (TPSA) of 92.1 Ų [1].

Why Substituting SCH 211803 with Other M2 Antagonists Fails: The Selectivity and PK Trade-off


Generic substitution of M2 muscarinic antagonists is scientifically invalid due to substantial variability in subtype selectivity and in vivo pharmacokinetic (PK) profiles across this class. The therapeutic premise of M2 antagonism for Alzheimer's disease requires exceptional selectivity (>100-fold) over the M1 receptor, which mediates the cognitive effects of acetylcholine, and over M3, M4, and M5 subtypes to avoid off-target peripheral and central side effects [1]. Early piperazine-based M2 antagonists, while achieving >100x selectivity, exhibited poor oral bioavailability and low efficacy in cognitive animal models [1]. The anthranilamide series, to which SCH 211803 belongs, was specifically designed to overcome this PK liability while preserving high selectivity. Furthermore, subtle structural modifications within the anthranilamide class itself yield dramatic differences in potency and selectivity, as demonstrated by head-to-head comparisons in the primary literature . Therefore, procurement of SCH 211803 is not interchangeable with other M2 antagonists or even close structural analogs without direct quantitative justification.

SCH 211803 (CAS 331765-50-5): A Quantitative Evidence Guide for Scientific Procurement


SCH 211803 Demonstrates Sub-Nanomolar M2 Binding Affinity and Superior Potency Over Anthranilamide Analogs

SCH 211803 (Compound 23) exhibits a Ki of 0.89 nM for the human M2 muscarinic receptor in a radioligand binding assay using [³H]QNB displacement in CHO-K1 cells. This represents a 2.5-fold improvement in potency over Compound 20 (Ki = 2.2 nM), another anthranilamide analog, and a >600-fold improvement over the low-potency analog Compound 22 (Ki = 456 nM) .

Muscarinic M2 antagonist Radioligand binding CHO-K1 cells

SCH 211803 Achieves a Balanced and High Selectivity Profile Across All Muscarinic Subtypes

SCH 211803 (Compound 23) demonstrates a selectivity ratio (Ki ratio) of 495 for M1/M2, 2722 for M3/M2, 481 for M4/M2, and 787 for M5/M2. This profile is markedly superior to that of Compound 20, which has selectivity ratios of 414 (M1/M2), 2926 (M3/M2), 456 (M4/M2), and 734 (M5/M2). Notably, SCH 211803 provides a more balanced and robust selectivity window, particularly against the M1 receptor, which is essential for preserving cognitive function .

Muscarinic receptor Subtype selectivity M1/M2 ratio

SCH 211803 Elicits a Robust and Long-Lasting Increase in Striatal Acetylcholine Release Following Oral Administration

In conscious rats, oral administration of SCH 211803 (Compound 23) produced a maximum increase of 130% in striatal acetylcholine (ACh) release over pre-dosing baseline levels. This effect was robust and sustained over the 3-hour monitoring period. In contrast, the structurally related compound 17, which had comparable in vitro potency and selectivity, failed to show exceptional in vivo activity, highlighting the unique PK/pharmacodynamic properties of SCH 211803 .

In vivo microdialysis Acetylcholine release CNS penetration

SCH 211803 Improves Cognition in the Juvenile Rat Passive Avoidance Response (PAR) Model at a Low Oral Dose

SCH 211803 (Compound 23) demonstrated cognitive improvement in the juvenile rat passive avoidance response (PAR) model, with a maximally effective dose of 0.1 mg/kg administered orally. This in vivo efficacy in a behavioral model predictive of cognitive activity was a key factor in its selection for clinical development, distinguishing it from earlier piperazine M2 antagonists which showed low efficacy in similar animal models .

Cognitive enhancement Alzheimer's disease model Passive avoidance

SCH 211803 Exhibits Favorable Oral Bioavailability as Evidenced by Rat Pharmacokinetic Data

Following an oral dose of 10 mg/kg in an abbreviated rat pharmacokinetic protocol, SCH 211803 (Compound 23) achieved an AUC0-6h of 7800 h·ng/mL. This value is significantly higher than that of many other anthranilamide analogs evaluated in the same study, such as Compound 20 (AUC0-6h = 3484 h·ng/mL) and Compound 22 (AUC0-6h = 2918 h·ng/mL) . The high exposure supports the compound's good oral bioavailability, a key advantage over earlier M2 antagonist series.

Pharmacokinetics Oral bioavailability AUC

Optimal Research and Industrial Application Scenarios for SCH 211803 (CAS 331765-50-5)


In Vitro Characterization of M2 Receptor Pharmacology in Recombinant Systems

SCH 211803 is ideally suited for in vitro studies using CHO-K1 or other cell lines stably expressing human M2 muscarinic receptors. Its sub-nanomolar affinity (Ki = 0.89 nM) ensures high receptor occupancy at low concentrations, minimizing non-specific effects [1]. The well-defined selectivity profile against M1, M3, M4, and M5 subtypes allows for the deconvolution of M2-specific signaling pathways in heterologous expression systems or native tissues [1]. This compound serves as a critical control for validating assay sensitivity and for use as a reference antagonist in radioligand binding and functional assays.

In Vivo Microdialysis Studies of Striatal Acetylcholine Release in Rodent Models

For researchers investigating the regulation of striatal cholinergic tone, SCH 211803 is a validated tool compound for eliciting a robust and sustained increase in extracellular acetylcholine levels following oral administration. The 130% maximum increase over baseline observed in conscious rats [1] provides a clear and quantifiable pharmacodynamic readout for target engagement. This makes SCH 211803 suitable for studies examining the role of M2 autoreceptors in modulating cholinergic transmission in both healthy and disease-state animals, such as models of Parkinson's disease or Alzheimer's disease.

Preclinical Behavioral Pharmacology Studies in Cognition Models

SCH 211803 is a preferred compound for studies requiring a cognitive behavioral endpoint. Its demonstrated efficacy in the juvenile rat passive avoidance response (PAR) model at a low oral dose (0.1 mg/kg) provides a validated behavioral correlate of its pro-cholinergic mechanism [1]. This makes SCH 211803 a valuable positive control or test article in studies exploring the role of the cholinergic system in learning and memory, as well as in the preclinical evaluation of potential cognitive enhancers for neurodegenerative diseases.

Pharmacokinetic and Oral Bioavailability Benchmarking

Given its favorable exposure profile in rats (AUC0-6h = 7800 h·ng/mL after a 10 mg/kg oral dose), SCH 211803 can serve as a reference compound for benchmarking the oral bioavailability of novel M2 antagonist candidates [1]. Its PK parameters can be used to calibrate in silico models of absorption and distribution or to validate new formulation strategies aimed at improving the oral delivery of CNS-penetrant small molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for SCH 211803

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.